molecular formula C15H13IN2O2 B6059189 N-[2-(acetylamino)phenyl]-3-iodobenzamide

N-[2-(acetylamino)phenyl]-3-iodobenzamide

Cat. No. B6059189
M. Wt: 380.18 g/mol
InChI Key: GPJISROSLOERGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-3-iodobenzamide, also known as AIBA, is a chemical compound used in scientific research for its potential applications in cancer treatment.

Mechanism of Action

N-[2-(acetylamino)phenyl]-3-iodobenzamide inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. HDAC inhibition can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-3-iodobenzamide has been shown to have low toxicity in vitro and in vivo. In a study published in the Journal of Medicinal Chemistry, N-[2-(acetylamino)phenyl]-3-iodobenzamide was found to have a half-life of approximately 2 hours in mice. N-[2-(acetylamino)phenyl]-3-iodobenzamide was also found to be metabolized by the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

N-[2-(acetylamino)phenyl]-3-iodobenzamide has several advantages for lab experiments. It has low toxicity and is easily synthesized. However, N-[2-(acetylamino)phenyl]-3-iodobenzamide has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-[2-(acetylamino)phenyl]-3-iodobenzamide. One possible direction is to investigate the use of N-[2-(acetylamino)phenyl]-3-iodobenzamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to explore the use of N-[2-(acetylamino)phenyl]-3-iodobenzamide in the treatment of other diseases, such as neurodegenerative disorders. Finally, further research could be done to improve the solubility of N-[2-(acetylamino)phenyl]-3-iodobenzamide, which would make it more useful in a wider range of experiments.

Synthesis Methods

N-[2-(acetylamino)phenyl]-3-iodobenzamide can be synthesized using a two-step process. First, 3-iodobenzamide is reacted with acetic anhydride to produce N-acetyl-3-iodobenzamide. In the second step, N-acetyl-3-iodobenzamide is reacted with 2-aminophenylacetic acid to produce N-[2-(acetylamino)phenyl]-3-iodobenzamide.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-3-iodobenzamide has been studied for its potential use in cancer treatment. In a study published in the Journal of Medicinal Chemistry, N-[2-(acetylamino)phenyl]-3-iodobenzamide was shown to inhibit the growth of cancer cells in vitro and in vivo. The study also found that N-[2-(acetylamino)phenyl]-3-iodobenzamide induced apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2-acetamidophenyl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O2/c1-10(19)17-13-7-2-3-8-14(13)18-15(20)11-5-4-6-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJISROSLOERGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)phenyl]-3-iodobenzamide

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